molecular formula C19H23N5O B11187783 2-[(4,8-dimethylquinazolin-2-yl)amino]-6-(3-methylbutyl)pyrimidin-4(3H)-one

2-[(4,8-dimethylquinazolin-2-yl)amino]-6-(3-methylbutyl)pyrimidin-4(3H)-one

Cat. No.: B11187783
M. Wt: 337.4 g/mol
InChI Key: PYPXVSAVOQANSL-UHFFFAOYSA-N
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Description

2-[(4,8-dimethylquinazolin-2-yl)amino]-6-(3-methylbutyl)pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,8-dimethylquinazolin-2-yl)amino]-6-(3-methylbutyl)pyrimidin-4(3H)-one typically involves the condensation of 4,8-dimethylquinazoline with 6-(3-methylbutyl)pyrimidin-4(3H)-one under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[(4,8-dimethylquinazolin-2-yl)amino]-6-(3-methylbutyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized quinazoline derivatives, while reduction may produce reduced pyrimidinone derivatives .

Scientific Research Applications

2-[(4,8-dimethylquinazolin-2-yl)amino]-6-(3-methylbutyl)pyrimidin-4(3H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of various organic molecules and as a reagent in chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(4,8-dimethylquinazolin-2-yl)amino]-6-(3-methylbutyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,7-dimethylquinazolin-2-ylamino)-6-methylpyrimidin-4(3H)-one
  • 2-(4-bromophenyl)-quinazolin-4(3H)-one
  • 2-(4-chlorophenyl)-quinazolin-4(3H)-one

Uniqueness

2-[(4,8-dimethylquinazolin-2-yl)amino]-6-(3-methylbutyl)pyrimidin-4(3H)-one is unique due to its specific structural features, such as the presence of the 3-methylbutyl group and the dimethylquinazoline moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C19H23N5O

Molecular Weight

337.4 g/mol

IUPAC Name

2-[(4,8-dimethylquinazolin-2-yl)amino]-4-(3-methylbutyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C19H23N5O/c1-11(2)8-9-14-10-16(25)22-19(21-14)24-18-20-13(4)15-7-5-6-12(3)17(15)23-18/h5-7,10-11H,8-9H2,1-4H3,(H2,20,21,22,23,24,25)

InChI Key

PYPXVSAVOQANSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=NC(=N2)NC3=NC(=CC(=O)N3)CCC(C)C)C

Origin of Product

United States

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